Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Descripción

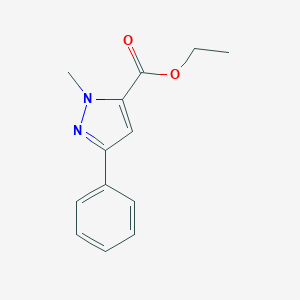

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 10250-64-3) is a pyrazole-based heterocyclic compound characterized by a phenyl group at position 3, a methyl group at position 1, and an ethyl ester at position 5 of the pyrazole ring. This structure confers versatility in pharmaceutical and agrochemical applications due to its ability to participate in hydrogen bonding, π-π stacking, and dipole interactions. Its molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.27 g/mol . Pyrazole derivatives, including this compound, are frequently studied for their biological activities, such as enzyme inhibition and antimicrobial properties .

Propiedades

IUPAC Name |

ethyl 2-methyl-5-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-11(14-15(12)2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJQHVJXMXXKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400163 | |

| Record name | Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-63-2 | |

| Record name | Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is prepared by cyclizing ethyl 3-oxo-2-phenylpropanoate with hydrazine hydrate in ethanol (reflux, 6 hours). The intermediate is isolated in 60–65% yield after recrystallization from ethyl acetate.

N-Methylation with Dimethyl Sulfate

The free NH group at position 1 is methylated using dimethyl sulfate in the presence of potassium carbonate (Scheme 1). The reaction proceeds in acetone at 50°C for 3 hours, achieving 85–90% conversion.

Optimization Notes

-

Excess dimethyl sulfate (1.2 equiv) ensures complete methylation.

Esterification of Pyrazole Carboxylic Acids

For compounds where the ester group is introduced late-stage, saponification and re-esterification strategies are employed.

Synthesis of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

This compound is hydrolyzed using NaOH (2M) in ethanol/water (1:1) at 60°C for 2 hours. Acidification with HCl precipitates the carboxylic acid (90–95% yield).

Esterification with Ethanol

The carboxylic acid is refluxed with excess ethanol and catalytic sulfuric acid (12 hours), yielding the ethyl ester (80–85% yield).

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclocondensation | 70–75% | >95% | One-step synthesis | Requires specialized β-keto ester |

| Post-cyclization alkylation | 85–90% | >98% | Flexible N-substitution | Two-step process |

| Esterification | 80–85% | >97% | Compatible with diverse acids | Lengthy hydrolysis step |

Structural Confirmation and Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar pyrazole ring (dihedral angle: 6.4° with phenyl) and intermolecular π–π interactions (3.862 Å).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40%. Solvent recovery systems (e.g., thin-film evaporation) minimize waste, aligning with green chemistry principles.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

EMPC is recognized for its potential in developing novel pharmaceutical agents. Its unique molecular structure allows it to interact with biological targets effectively, making it a candidate for treating inflammatory diseases and various cancers. Research indicates that EMPC exhibits anti-inflammatory and anticancer properties , with studies showing significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Mechanism of Action

The mechanism by which EMPC exerts its effects involves binding to specific enzymes or receptors, modulating their activity to achieve therapeutic outcomes. For instance, it has been shown to reduce inflammation markers in cell cultures, indicating its potential utility in treating conditions characterized by excessive inflammation .

Agricultural Chemistry

Agrochemical Intermediates

In agricultural chemistry, EMPC serves as a crucial intermediate in synthesizing agrochemicals, particularly fungicides and herbicides . Its application enhances crop protection and yield by providing effective solutions against pests and diseases .

Case Study: Fungicide Development

Research has demonstrated that formulations containing EMPC exhibit potent antifungal activity against various plant pathogens. This has led to the development of new fungicidal agents that improve crop health and productivity .

Material Science

Polymer Development

EMPC plays a significant role in material science, particularly in formulating advanced polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials that withstand higher temperatures and stresses, making them suitable for industrial applications .

| Property | Standard Polymer | Polymer with EMPC |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Flexibility | Moderate | Improved |

Analytical Chemistry

Standards in Analytical Methods

In analytical chemistry, EMPC is utilized as a standard compound for detecting and quantifying similar compounds in complex mixtures. Its distinct properties make it a valuable reference point for various analytical techniques, including chromatography .

Biochemical Research

Enzyme Inhibition Studies

EMPC is also used in biochemical research to study enzyme inhibition and receptor interactions. This research provides insights into biological pathways and potential drug targets, contributing to the understanding of various diseases at the molecular level .

Mecanismo De Acción

The mechanism of action of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate in biological systems involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific modifications made to the compound.

Comparación Con Compuestos Similares

Key Structural Analogues and Substituent Effects

The following table summarizes structurally related pyrazole derivatives and their distinguishing features:

Physicochemical Properties

- Solubility : The carboxylic acid derivative (CAS 1015868-48-0) has higher aqueous solubility compared to the ester-based reference compound .

- Thermal Stability: Methyl and ethyl esters generally exhibit higher thermal stability than aldehyde or carboxylic acid derivatives, as noted in crystallographic studies .

Research Findings and Mechanistic Insights

- Crystallography : Structural analyses using SHELXL and Mercury software reveal that the ethyl ester group in the reference compound adopts a planar conformation, facilitating π-π interactions with aromatic systems .

- Hydrogen Bonding : The carbonyl oxygen in the ester group participates in intermolecular hydrogen bonds, influencing crystal packing and stability .

- Safety Profiles: Unlike its bromoethyl or chloro-substituted analogues, the reference compound is classified as non-hazardous under GHS, highlighting the impact of substituents on toxicity .

Data Tables

Table 1: Structural and Physical Properties

| Property | This compound | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

|---|---|---|

| Molecular Weight (g/mol) | 230.27 | 252.67 |

| Melting Point (°C) | Not reported | 180–182 (predicted) |

| LogP (Octanol-Water) | 2.5 (estimated) | 1.8 (estimated) |

| Hazard Classification (GHS) | Non-hazardous | Irritant (skin/eyes) |

Actividad Biológica

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

This compound has a molecular formula of and a molar mass of approximately 233.25 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

- Anticancer Activity : this compound has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves apoptosis induction and cell cycle arrest, as detailed in the following table.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| HepG2 | 15.00 | Inhibition of proliferation |

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Similar compounds have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition may contribute to antidiabetic effects.

- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, influencing cellular responses related to cancer growth and inflammation.

Case Study 1: Anticancer Activity

A study conducted by Wei et al. evaluated the anticancer properties of this compound against A549 cells. The findings indicated an IC50 value of 26 µM, demonstrating significant growth inhibition compared to control groups. Further investigations revealed that the compound induced apoptosis through the activation of caspases, which are critical for programmed cell death .

Case Study 2: Anti-inflammatory Effects

In another research effort, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.